molecular formula C20H15NO3S B405505 2-Methylquinolin-8-yl naphthalene-2-sulfonate CAS No. 438478-98-9

2-Methylquinolin-8-yl naphthalene-2-sulfonate

Cat. No.: B405505
CAS No.: 438478-98-9
M. Wt: 349.4g/mol
InChI Key: FFCBCSVZISNCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylquinolin-8-yl naphthalene-2-sulfonate is a chemical compound with the molecular formula C20H15NO3S and a molecular weight of 349.4 g/mol It is known for its unique structure, which combines a quinoline derivative with a naphthalene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-8-yl naphthalene-2-sulfonate typically involves the esterification of 2-naphthalenesulfonic acid with 2-methylquinolin-8-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-8-yl naphthalene-2-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylquinolin-8-yl naphthalene-2-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylquinolin-8-yl naphthalene-2-sulfonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylquinolin-8-yl naphthalene-2-sulfonate is unique due to its combined structural features of both quinoline and naphthalene sulfonate. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various research applications .

Properties

IUPAC Name

(2-methylquinolin-8-yl) naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S/c1-14-9-10-16-7-4-8-19(20(16)21-14)24-25(22,23)18-12-11-15-5-2-3-6-17(15)13-18/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCBCSVZISNCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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